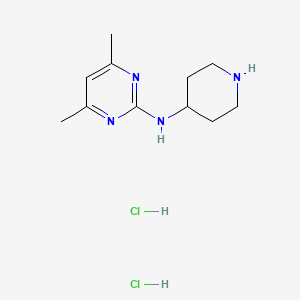

![molecular formula C27H20N2O7 B2866651 N-1,3-benzodioxol-5-yl-2-(8-benzoyl-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide CAS No. 866341-77-7](/img/structure/B2866651.png)

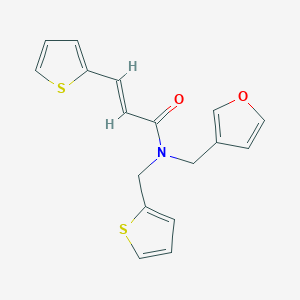

N-1,3-benzodioxol-5-yl-2-(8-benzoyl-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-1,3-benzodioxol-5-yl-2-(8-benzoyl-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide is a useful research compound. Its molecular formula is C27H20N2O7 and its molecular weight is 484.464. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Asymmetric Hydrogenation Catalysts

Research by Imamoto et al. (2012) introduced rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands, including DioxyBenzP*, demonstrated exceptional enantioselectivities and high catalytic activities. The practical utility of these catalysts was highlighted by the efficient preparation of several chiral pharmaceutical ingredients, showcasing the compound's relevance in synthesizing complex, pharmacologically active molecules (Imamoto et al., 2012).

Thymidylate Synthase Inhibitor Development

Tochowicz et al. (2013) developed N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid (BGC 945), a small molecule thymidylate synthase (TS) inhibitor. This compound, targeting tumor cells through enzymatic inhibition of thymidylate synthase and α-folate receptor-mediated targeting, illustrates a potential application of related compounds in cancer treatment, offering a pathway to efficacy with lower toxicity (Tochowicz et al., 2013).

Neuroprotectant for Cerebral Ischemia

Sheardown et al. (1990) discussed the neuroprotective properties of 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor. NBQX's potent and selective inhibition highlights the therapeutic potential of similar compounds in protecting against global ischemia, pointing towards their application in neurodegenerative disease research (Sheardown et al., 1990).

Pincer Ruthenium Catalysts for Ketone Reduction

Facchetti et al. (2016) prepared Pincer 4-Functionalized 2-Aminomethylbenzo[h]quinoline Ruthenium Catalysts for ketone reduction, indicating the compound's utility in catalytic organic transformations. This research opens avenues for the development of efficient catalysts in organic synthesis, enhancing the synthesis of complex molecules (Facchetti et al., 2016).

Antimalarial and COVID-19 Drug Applications

Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives for antimalarial activity and characterized their ADMET properties, showing potential as COVID-19 drugs. This study underscores the versatility of quinoline derivatives in developing treatments for infectious diseases, highlighting their role in the search for effective antimalarial and antiviral agents (Fahim & Ismael, 2021).

Mecanismo De Acción

Target of Action

The primary target of CCG-134265 is the myocardin-related transcription factor A (MRTF-A/MAL/MKL1) . MRTF-A plays a vital role in the epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis .

Mode of Action

CCG-134265 acts as an inhibitor of Rho signaling . The compound inhibits the nuclear accumulation of MRTF-A . The data suggest that effects on the coactivator MKL1 are likely, although effects on other SRF regulatory cofactors cannot be ruled out .

Biochemical Pathways

The compound affects the Rho/serum response factor (SRF) pathway . This pathway is involved in the regulation of gene expression, which in turn influences a variety of cellular processes including cell growth, migration, and differentiation .

Result of Action

The inhibition of the nuclear accumulation of MRTF-A by CCG-134265 leads to the disruption of the Rho/SRF pathway . This disruption can inhibit the EMT process, which is implicated in cancer progression and tissue fibrosis .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O7/c30-25(28-17-6-7-21-22(10-17)36-15-35-21)14-29-13-19(26(31)16-4-2-1-3-5-16)27(32)18-11-23-24(12-20(18)29)34-9-8-33-23/h1-7,10-13H,8-9,14-15H2,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSPFEKRQGSMAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=CC=C4)CC(=O)NC5=CC6=C(C=C5)OCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-phenylethyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2866570.png)

![1-(2-Ethoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2866572.png)

![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2866579.png)

![[(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2866581.png)

![2-Chloro-6-methyl-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B2866588.png)

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2866591.png)